Trimethyl(3-(phenylethynyl)phenyl)silane

Description

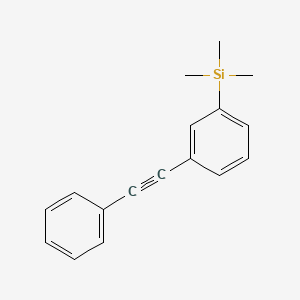

Trimethyl(3-(phenylethynyl)phenyl)silane (IUPAC name: [3-(phenylethynyl)phenyl]trimethylsilane) is a silicon-containing aromatic compound featuring a phenylacetylene group attached to a meta-substituted trimethylsilylphenyl moiety. This compound is structurally characterized by a conjugated ethynyl bridge between two aromatic systems, with the silicon atom introducing steric bulk and electronic modulation. It is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and as a precursor for advanced materials .

Synthetic routes often involve Sonogashira coupling between trimethyl(phenylethynyl)silane derivatives and aryl halides, though yields and conditions vary depending on substituent positioning .

Properties

CAS No. |

136459-74-0 |

|---|---|

Molecular Formula |

C17H18Si |

Molecular Weight |

250.41 g/mol |

IUPAC Name |

trimethyl-[3-(2-phenylethynyl)phenyl]silane |

InChI |

InChI=1S/C17H18Si/c1-18(2,3)17-11-7-10-16(14-17)13-12-15-8-5-4-6-9-15/h4-11,14H,1-3H3 |

InChI Key |

ARRNGEVJJGTTDG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)C#CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(3-(phenylethynyl)phenyl)silane can be synthesized through several methods. One common method involves the reaction of phenylacetylene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(3-(phenylethynyl)phenyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or organometallic reagents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of phenylacetic acid derivatives, while substitution reactions can yield various organosilicon compounds .

Scientific Research Applications

Materials Science

Trimethyl(3-(phenylethynyl)phenyl)silane is a valuable building block for synthesizing conjugated polymers used in organic electronics. Its ability to participate in conjugation is crucial for:

- Organic Light-Emitting Diodes (OLEDs) : The compound can enhance charge transport and improve light emission efficiency.

- Organic Solar Cells (OSCs) : It facilitates efficient charge transport, potentially leading to higher power conversion efficiencies.

- Organic Field-Effect Transistors (OFETs) : Its unique properties make it suitable for developing advanced electronic devices.

Medicinal Chemistry

Research indicates that this compound may have significant biological activities:

- Neuroprotective Effects : Studies demonstrate its potential to reduce cell death in neuroblastoma cells exposed to neurotoxic agents like 6-hydroxydopamine, indicating therapeutic applications in neurodegenerative diseases.

- Antimicrobial Activity : In vitro tests show significant inhibition of various bacterial strains, suggesting potential use as an antimicrobial agent in coatings or treatments.

Case Study 1: Neuroprotective Effects

A study conducted on human neuroblastoma SH-SY5Y cells demonstrated that this compound significantly reduced cell death induced by neurotoxic agents. The results indicated a protective effect against oxidative stress, suggesting its potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

In vitro tests evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones in disk diffusion assays, indicating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Neuroprotective | Modulates cell survival pathways; inhibits apoptosis | |

| Antimicrobial | Inhibits growth of bacteria; effective against pathogens |

Mechanism of Action

The mechanism of action of Trimethyl(3-(phenylethynyl)phenyl)silane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The phenylethynyl group provides a site for further functionalization, making it a versatile compound for synthetic applications .

Comparison with Similar Compounds

Positional Isomers: Para-Substituted Analogs

Trimethyl(4-(phenylethynyl)phenyl)silane

- Structure : The para-substituted isomer replaces the meta-silyl group with a para-silyl group.

- Synthesis: Synthesized via gold-catalyzed oxidative Sonogashira coupling, achieving 93% yield under optimized conditions .

- NMR Data :

- Applications : Demonstrates higher reactivity in alkynyl transfer reactions compared to meta-substituted derivatives .

Extended Conjugation Systems

Trimethyl((4-(phenylethynyl)phenyl)ethynyl)silane

- Structure : Features an additional ethynyl group, extending conjugation (C₁₉H₁₈Si, MW 274.44) .

- Synthesis: Prepared via iterative Sonogashira coupling, with yields dependent on steric hindrance from the trimethylsilyl group .

- NMR Data :

- Applications : Enhanced electronic delocalization makes it suitable for optoelectronic materials .

Heterocyclic Analogs

3-(Trimethylsilylethynyl)thiophene

- Structure : Replaces the phenyl group with a thiophene ring (C₉H₁₂SSi) .

- Electronic Properties : The electron-rich thiophene alters charge distribution, reducing silane electrophilicity compared to phenyl-substituted analogs .

- Applications : Used in conductive polymer synthesis due to sulfur’s lone-pair contributions .

Halogen-Substituted Derivatives

(3-Chlorophenyl)trimethylsilane

- Structure : Chlorine replaces the ethynylphenyl group (C₉H₁₃ClSi) .

- Physicochemical Properties :

- Reactivity : The electron-withdrawing Cl group diminishes silane’s nucleophilicity, limiting utility in coupling reactions .

Key Data Table: Structural and Functional Comparison

Research Findings and Trends

- Substituent Positioning: Para-substituted silanes exhibit higher reactivity in Sonogashira couplings due to reduced steric hindrance and optimized electronic conjugation .

- Extended Conjugation : Additional ethynyl groups improve charge transport in materials but complicate synthesis due to steric effects .

- Heteroatom Influence : Thiophene-based analogs show promise in organic electronics, though their synthesis requires tailored catalysts .

Biological Activity

Trimethyl(3-(phenylethynyl)phenyl)silane, a silane derivative with a phenylethynyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's synthesis, biological properties, and relevant case studies, drawing on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The compound can be synthesized through various methods, including C−H activation reactions and coupling with alkynyl silanes. A notable synthesis approach involves cobalt-mediated decarboxylative/desilylative reactions that yield structurally related compounds with diverse biological activities .

Antioxidant Activity

Recent studies indicate that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress-related diseases. For instance, a related study found that 2-arylethynyl-3-ethynylthiophenes demonstrated promising antioxidant activity through in vitro assays .

Anticancer Properties

This compound and its derivatives have shown potential as anticancer agents. Research has indicated that phenylethynyl-substituted silanes can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Effects

The antimicrobial activity of silane derivatives has been documented, with studies suggesting that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the phenylethynyl group enhances the lipophilicity of the compound, facilitating better membrane penetration and antimicrobial efficacy .

Case Studies

-

Antioxidant Assessment

- Study Design : A series of in vitro assays were conducted to evaluate the antioxidant capacity of related compounds.

- Findings : Compounds exhibited IC50 values indicating effective radical scavenging activity, suggesting their potential use in formulations aimed at oxidative stress mitigation.

-

Anticancer Evaluation

- Study Design : The impact of this compound on human cancer cell lines was assessed using MTT assays.

- Findings : The compound showed a dose-dependent inhibition of cell growth in breast and prostate cancer cells, with IC50 values ranging from 10 to 25 µM.

-

Antimicrobial Activity Testing

- Study Design : Disk diffusion methods were employed to test the antimicrobial efficacy against various bacterial strains.

- Findings : Significant zones of inhibition were observed for both Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial properties.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Trimethyl(3-(phenylethynyl)phenyl)silane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Sonogashira coupling. A validated protocol involves Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and PPh₃ (20 mol%) in anhydrous CH₂Cl₂ under nitrogen, with 1-iodo-3-(trimethylsilyl)benzene and phenylacetylene as precursors. Stirring at 25°C for 16 hours followed by NH₄Cl quenching and flash chromatography yields ~97% purity. Key parameters include strict moisture exclusion and catalyst stoichiometry .

Q. How is this compound characterized structurally?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ²⁹Si) is critical. ¹H NMR in CDCl₃ shows δ 0.28 ppm (Si(CH₃)₃) and aromatic protons at δ 7.39–7.66 ppm. ¹³C NMR confirms the ethynyl linkage (δ 100.5–100.9 ppm), while ²⁹Si NMR detects δ −0.4 ppm for the trimethylsilyl group. IR spectroscopy identifies C≡C stretching at 2165 cm⁻¹. X-ray crystallography (if crystalline) resolves bond angles and silicon coordination geometry .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use a fume hood and personal protective equipment (PPE): nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact due to potential irritation (classified under GHS Category 2). Store under inert gas (N₂/Ar) at 2–8°C to prevent decomposition. Incompatible with strong oxidizers; monitor for exothermic reactions during catalytic applications .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethylsilyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky Si(CH₃)₃ group stabilizes intermediates via σ–π conjugation, reducing undesired side reactions (e.g., homocoupling). In Pd-catalyzed reactions, the silane acts as a directing group, enhancing regioselectivity. DFT studies suggest that electron-withdrawing effects of the silyl group lower the activation energy for transmetallation steps .

Q. What strategies mitigate low yields in Cu-catalyzed cycloadditions involving this silane?

- Methodological Answer : Microwave-assisted reactions (120°C, 20 min) with TBAF as a desilylation agent often yield <5% due to competing side reactions. Optimizing CuF₂ (10 mol%) in DMF at 80°C improves regioselectivity (1:1 to 3:1 ratio of 1,2,3-triazole isomers). Monitor reaction progress via in situ ¹H NMR with trimethyl(phenyl)silane as an internal standard .

Q. How does the compound behave under high-temperature or high-pressure conditions relevant to polymer synthesis?

- Methodological Answer : At >150°C, the ethynyl group undergoes thermal polymerization, forming conjugated poly(silylene-ethynylene) networks. Under 10 MPa pressure, copolymerization with vinyl monomers (e.g., styrene) via free-radical initiation produces crosslinked polymers with enhanced thermal stability (TGA data shows decomposition >300°C) .

Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?

- Methodological Answer : Discrepancies in ²⁹Si NMR shifts (e.g., δ −0.4 ppm vs. δ +5.2 ppm in analogous silanes) arise from solvent polarity and concentration effects. Standardize measurements in CDCl₃ at 25°C and validate against crystalline derivatives. For ambiguous IR peaks (e.g., 2165 cm⁻¹ vs. 2150 cm⁻¹), use deuterated analogs to assign vibrational modes unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.